molecular formula C22H27N5O2S B2978387 N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-01-8

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2978387
CAS No.: 1040648-01-8
M. Wt: 425.55
InChI Key: MTSNXFSTMZLKJB-UHFFFAOYSA-N
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Description

The compound “N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” is a novel chemical entity. It seems to be related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Tuberculostatic Activity

Compounds related to the chemical structure have been synthesized and evaluated for their tuberculostatic activity. For example, derivatives of phenylpiperazine were explored for their potential in inhibiting tuberculosis bacteria. These studies indicate the possibility of developing new therapeutic agents against tuberculosis based on similar chemical frameworks (Foks et al., 2004).

Antimicrobial Study

Fluoroquinolone-based thiazolidinones, incorporating phenylpiperazine units, were synthesized and screened for antimicrobial activity. This suggests that compounds with structural similarities to N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide could have potential applications in combating microbial infections (Patel & Patel, 2010).

Anticancer Activity

The synthesis and reactions of novel indolylpyridazinone derivatives, with expected biological activity, were studied, indicating the potential of pyridazinone derivatives in cancer treatment. This research demonstrates the interest in exploring the anticancer properties of novel compounds, potentially including those structurally related to the specified chemical (Abubshait, 2007).

Anti-Tubercular Agents

Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents underscores the ongoing efforts to discover new compounds for tuberculosis therapy. These studies highlight the potential therapeutic applications of compounds with specific functional groups in treating tuberculosis (Srinivasarao et al., 2020).

Herbicidal Applications

Explorations into the modes of action of pyridazinone herbicides provide insights into the agricultural applications of related compounds. Understanding how these compounds affect plant physiology could lead to the development of more efficient herbicides, indicating a potential area of application for structurally similar compounds (Hilton et al., 1969).

Mechanism of Action

Target of Action

The primary target of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

It has been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacterium, inhibiting its growth and proliferation.

Biochemical Pathways

Given its anti-tubercular activity, it likely interferes with essential metabolic pathways in mycobacterium tuberculosis h37ra .

Result of Action

This compound has been shown to exhibit significant anti-tubercular activity. It inhibits the growth of Mycobacterium tuberculosis H37Ra, potentially leading to the death of the bacterium .

Properties

IUPAC Name

N-[6-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c28-21(27-14-12-26(13-15-27)18-5-2-1-3-6-18)7-4-16-30-20-11-10-19(24-25-20)23-22(29)17-8-9-17/h1-3,5-6,10-11,17H,4,7-9,12-16H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNXFSTMZLKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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